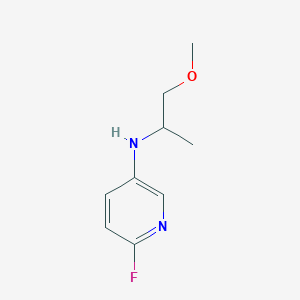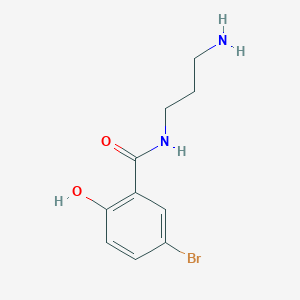![molecular formula C9H10FN3 B6632368 2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile](/img/structure/B6632368.png)
2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile is not fully understood. However, it is believed to exert its anti-cancer activity by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. It may also induce cell apoptosis, which is the programmed death of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile can affect various biochemical and physiological processes in cells. It can inhibit the activity of certain enzymes and proteins, alter gene expression, and induce cell apoptosis. Additionally, it has been found to have anti-inflammatory and anti-microbial effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile in lab experiments is its high potency and selectivity against cancer cells. Additionally, it has been found to have low toxicity in normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile. One area of interest is the identification of its specific targets in cancer cells and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in cancer treatment. Moreover, the potential applications of this compound in other fields, such as organic synthesis and material science, warrant further investigation.
In conclusion, 2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile is a chemical compound with promising potential in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in cancer treatment and other fields.
Synthesis Methods
The synthesis of 2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile involves the reaction of 5-fluoropyridine-3-carbaldehyde with methylamine and acetonitrile. The reaction is carried out under specific conditions, including the use of a catalyst and controlled temperature and pressure. The yield of the reaction is typically high, making this method a viable option for large-scale production.
Scientific Research Applications
2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been found to have anti-inflammatory and anti-microbial properties.
properties
IUPAC Name |
2-[(5-fluoropyridin-3-yl)methyl-methylamino]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3/c1-13(3-2-11)7-8-4-9(10)6-12-5-8/h4-6H,3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXIOKQSHJHHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)CC1=CC(=CN=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Fluoropyridin-3-yl)methyl-methylamino]acetonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide](/img/structure/B6632287.png)
![2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)
![N-[(4-chloro-2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine](/img/structure/B6632293.png)
![2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid](/img/structure/B6632302.png)


![3-[(2-Ethylpyrazol-3-yl)methylamino]-2,2-difluoropropan-1-ol](/img/structure/B6632340.png)

![2-amino-N-[3-(methanesulfonamido)propyl]benzenesulfonamide](/img/structure/B6632364.png)
![2-(aminomethyl)-N-[2-(hydroxymethyl)cyclohexyl]pyridine-4-carboxamide](/img/structure/B6632365.png)

![(2R)-2-N-[(2-bromo-4-fluorophenyl)methyl]propane-1,2-diamine](/img/structure/B6632373.png)

